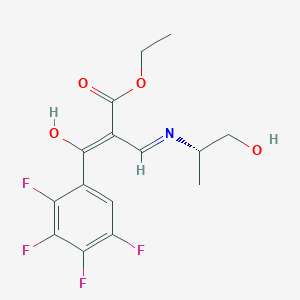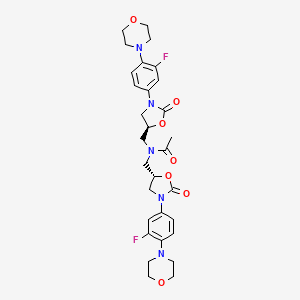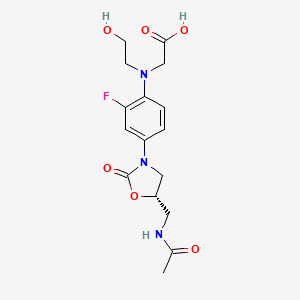
Levofloxacin Tetrafluoro Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levofloxacin Tetrafluoro Impurity 1 is an impurity of Levofloxacin, a fluoroquinolone antibiotic . It is used in the pharmaceutical industry and is known for its purity .
Synthesis Analysis
The synthesis of Levofloxacin and its impurities has been studied using methods such as High-Performance Liquid Chromatography (HPLC) . The HPLC method for Levofloxacin and six known impurities was developed and validated . The finalized method produced a linear response in the specification limit with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .Molecular Structure Analysis
The molecular structure of Levofloxacin and its impurities has been studied . The polymorphism of Levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form was reported . The geometric parameters, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential contours and surfaces, and the nonlinear properties of Levofloxacin were calculated using DFT/B3LYP method .Chemical Reactions Analysis
The chemical reactions of Levofloxacin and its impurities have been analyzed . Levofloxacin inhibits bacterial type II topoisomerases, topoisomerase IV and DNA gyrase .Physical And Chemical Properties Analysis
The physical and chemical properties of Levofloxacin and its impurities have been analyzed . The polymorphism of Levofloxacin was studied, and the phase transformations among different solid-state crystal forms of Levofloxacin were investigated .科学的研究の応用
Genotoxicity Evaluation : Levofloxacin N-oxide, an impurity isolated from Levofloxacin, was evaluated for genotoxicity. The study utilized in silico and in vitro methods, revealing no mutagenic effects in the mouse lymphoma assay (MLA). However, there was an increase in structural aberrations in Chinese hamster lung (CHL) cells at certain concentrations, suggesting the need for control of this impurity as a non-genotoxic substance despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogues (Zhu et al., 2012).
Chiral Impurity Separation : A study developed and validated a new HPLC method for the enantioselective separation of Levofloxacin and its chiral impurity. This method was successful in differentiating the enantiomers of Levofloxacin (impurity-R and active principle-S), highlighting the importance of accurate separation techniques in identifying and controlling impurities (Abousalih et al., 2021).
Antibiotic Degradation : Research into the electrochemical mineralization of Levofloxacin by the electro-Fenton-pyrite process demonstrated effective degradation of the drug, indicating potential methods for treating Levofloxacin contamination in natural waters (Barhoumi et al., 2015).
Impurity Analysis in Pharmaceutical Formulations : Another study aimed to develop a rapid and sensitive method for quantitative analysis of trace impurities in Levofloxacin formulations using LC-MS/MS. The research revealed variations in impurity content across different products, underscoring the importance of quality control in pharmaceutical manufacturing (Zheng et al., 2016).
Therapeutic Efficacy and Toxicity : Levofloxacin is used in treating various infections. However, studies on its therapeutic efficacy must also consider its potential toxicity. For instance, a study on Levofloxacin-induced toxicity in mammals found significant effects on liver, kidneys, and testes, altering the normal functioning of these organs (Ara et al., 2020).
作用機序
Target of Action
Levofloxacin Tetrafluoro Impurity 1, like its parent compound Levofloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin Tetrafluoro Impurity 1 interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits topoisomerase IV, which is essential for partitioning of the chromosomal DNA during bacterial cell division . The primary target of action depends on the type of bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. This disruption prevents the bacteria from replicating and repairing their DNA, leading to cell death
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Result of Action
The result of Levofloxacin Tetrafluoro Impurity 1’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative strains .
Action Environment
The action of Levofloxacin Tetrafluoro Impurity 1, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Furthermore, the degradation of Levofloxacin in aqueous solution can be achieved by adsorption, indicating that the compound’s action, efficacy, and stability can be influenced by the presence of certain substances in the environment .
Safety and Hazards
特性
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODLUWUEYCDHT-DXMQSZSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin Tetrafluoro Impurity 1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)




![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

